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Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005 Get Quote

A Note on the Compound Name: This guide focuses on the well-characterized c-Met inhibitor

JNJ-38877605. Publicly available information for "JNJ-26076713" is limited, and it is presumed

to be a likely typographical error for the extensively studied JNJ-38877605, a potent and

selective c-Met inhibitor from Johnson & Johnson.

JNJ-38877605 is a potent, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor

tyrosine kinase.[1] The c-Met signaling pathway is a critical regulator of cellular processes

including proliferation, survival, motility, and invasion.[2] Dysregulation of this pathway is

implicated in the development and progression of numerous cancers, making it a key target for

therapeutic intervention.[2]

While the clinical development of JNJ-38877605 was halted due to species-specific renal

toxicity unrelated to its kinase selectivity, its well-defined and narrow kinase inhibition profile

makes it a valuable tool for researchers studying c-Met biology and a benchmark for the

development of new kinase inhibitors.[3][4]

Quantitative Kinase Inhibition Profile
JNJ-38877605 demonstrates exceptional selectivity for c-Met. It has been shown to be over

600-fold more selective for c-Met than for a wide panel of over 200 other tyrosine and serine-

threonine kinases.[5][6] The primary identified off-target kinase is Colony-Stimulating Factor 1

Receptor (CSF1R), also known as c-Fms, which is inhibited at significantly higher

concentrations.[3][4]
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Kinase Target IC50 (nM)
Selectivity vs. c-
Met

Reference(s)

c-Met ~4 - [5][6]

c-Fms (CSF1R) ~2600 ~650-fold [3]

For comparison, other notable c-Met inhibitors also exhibit varying degrees of selectivity:
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Inhibitor c-Met IC50 (nM)
Notes on
Selectivity

Reference(s)

SU11274 10

Highly selective for c-

Met with no significant

activity against

PDGFRβ, EGFR, or

Tie2.

[7][8]

PHA-665752 9

>50-fold selectivity for

c-Met compared to a

panel of other

kinases.

[9][10]

Crizotinib 11 (cell-based)

Multi-kinase inhibitor

targeting ALK, ROS1,

and c-Met.

[2][8]

Capmatinib 0.13

Over 10,000-fold

selective for c-Met

over a large panel of

kinases.

[2]

Tepotinib 1.7 - 4
Highly selective for c-

Met.
[2]

Savolitinib 4 - 5

Highly selective for c-

Met over a panel of

274 kinases.

[2][8]

Cabozantinib ~5

Multi-kinase inhibitor

targeting VEGFR,

MET, RET, KIT, and

others.

[2]

Experimental Protocols
The kinase selectivity of JNJ-38877605 and other inhibitors is typically determined using in vitro

biochemical assays. The following are generalized protocols for common methods used in

kinase profiling.
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In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

a purified kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP

to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely

proportional to the inhibitory activity of the test compound.

Generalized Protocol:

Reaction Setup: A reaction mixture is prepared in a multi-well plate containing an assay

buffer (e.g., HEPES, MgCl₂, Brij-35), the purified kinase, and a specific peptide or protein

substrate.

Compound Addition: The test compound (e.g., JNJ-38877605) is added to the wells in a

range of concentrations, typically as a serial dilution. Control wells receive a vehicle, such as

DMSO.

Initiation: The enzymatic reaction is initiated by adding a mixture of unlabeled ATP and [γ-

³³P]ATP.

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a

predetermined time to allow for substrate phosphorylation.

Termination and Capture: The reaction is stopped, often by the addition of phosphoric acid.

The reaction mixture is then transferred to a filter membrane which captures the

phosphorylated substrate.

Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.

Detection: The radioactivity retained on the filter is quantified using a scintillation counter or a

phosphorimager.

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound

concentration relative to the control. The IC50 value is determined by fitting the data to a

sigmoidal dose-response curve.[3]
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In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: To determine the IC50 of a compound against a purified kinase using a non-

radioactive method.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays

measure the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-

phospho-substrate antibody and streptavidin-labeled acceptor (e.g., XL665) are used for

detection. When the substrate is phosphorylated, the antibody binds, bringing the europium

donor and the acceptor into close proximity, resulting in a FRET signal.

Generalized Protocol:

Reaction Setup: In a multi-well plate, the kinase, a biotinylated substrate, and the test

compound at various concentrations are combined in a reaction buffer.

Initiation: The reaction is started by the addition of ATP.

Incubation: The plate is incubated at room temperature for a specified duration.

Detection: A detection mixture containing a europium-labeled anti-phospho-substrate

antibody and a streptavidin-labeled acceptor in a buffer with EDTA (to stop the kinase

reaction) is added to each well.

Incubation: The plate is incubated for a further period (e.g., 1 hour) to allow for the detection

reagents to bind.

Reading: The plate is read on a TR-FRET compatible plate reader, measuring the emission

at two different wavelengths.

Data Analysis: The ratio of the emission signals is calculated and used to determine the

percentage of inhibition for each compound concentration. The IC50 value is then derived

from a dose-response curve.
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Caption: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Experimental Workflow for Kinase Selectivity Profiling
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Caption: Workflow for a typical radiometric in vitro kinase inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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